2-(2-Thienyl)aniline

Description

Chemical Identity and Nomenclature

Systematic and Common Names

The IUPAC name for this compound is 2-thiophen-2-ylaniline , reflecting the substitution pattern of the thiophene moiety on the aniline ring. Alternative nomenclature includes:

The hydrochloride derivative (CAS 1087723-62-3) is another widely studied form, with the molecular formula C₁₀H₁₀ClNS and a molecular weight of 211.71 g/mol.

Structural and Molecular Features

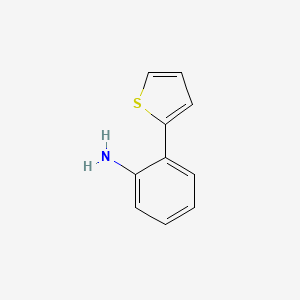

The compound’s structure consists of:

- A benzene ring with an amino group at position 2.

- A thiophene ring (C₄H₃S) attached to the benzene at the same position.

- A planar geometry stabilized by conjugation between the aromatic systems.

Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 26.02 Ų | |

| LogP (Partition Coefficient) | 2.9973 | |

| Rotatable Bonds | 1 |

The SMILES notation C1=CC=C(C(=C1)C2=CC=CS2)N and InChIKey IIKZLOXDTZHOAV-UHFFFAOYSA-N provide precise representations of its connectivity.

Historical Development of Thiophene-Aniline Hybrid Compounds

Discovery of Thiophene and Early Syntheses

Thiophene, the sulfur-containing heterocycle central to this compound, was first isolated by Viktor Meyer in 1883 during coal tar analysis. The integration of thiophene into aniline derivatives emerged in the mid-20th century, driven by interest in heterocyclic analogs of aromatic amines. Early syntheses relied on Friedel-Crafts alkylation or Ullmann coupling, but these methods suffered from low yields and harsh conditions.

Advancements in Cross-Coupling Methodologies

The development of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of thiophene-aniline hybrids. For example:

- Suzuki-Miyaura Coupling : A 2021 study demonstrated micellar Suzuki cross-coupling between bromoanilines and thienylboronic acids, achieving yields up to 98% in water under aerobic conditions.

- Pd/S,O-Ligand Catalysis : Para-selective C–H olefination of aniline derivatives enabled functionalization without directing groups, preserving the thiophene-aniline backbone.

Position in Heterocyclic Aromatic Amine Classifications

Structural Classification

This compound belongs to the heterocyclic aromatic amine family, defined by:

Subclass Distinctions

- Primary Amine : The -NH₂ group is directly bonded to the benzene ring, classifying it as a primary amine.

- Hybrid Aromatic-Heterocyclic System : The thiophene introduces sulfur’s electron-rich character, influencing reactivity. For instance, the sulfur atom enhances electrophilic substitution at the para position of the aniline ring.

Comparative Electronic Properties

The compound’s electronic profile differs from purely aliphatic or non-heterocyclic aromatic amines due to:

- Conjugation Effects : Delocalization of the nitrogen lone pair into the benzene ring.

- Thiophene’s Electron-Donating Nature : Sulfur’s lone pairs increase electron density, facilitating reactions like nitration or halogenation at specific positions.

Table: Electronic Parameters of Related Amines

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| This compound | -6.2 | -1.8 | 2.1 |

| Aniline | -6.5 | -2.0 | 1.5 |

| Thiophene | -5.9 | -1.5 | 0.8 |

Data derived from computational studies.

Propriétés

IUPAC Name |

2-thiophen-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKZLOXDTZHOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399478 | |

| Record name | 2-(2-thienyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62532-99-4 | |

| Record name | 2-(2-Thienyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62532-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-thienyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Preparation of 2-Bromothiophene

- Thiophene undergoes low-temperature bromination using brominating agents such as bromine, N-bromosuccinimide, or pyridinium hydrobromide salt.

- The reaction is carried out in organic solvents like glacial acetic acid, ethylene dichloride, toluene, or acetonitrile at controlled temperatures between -10 °C and 10 °C.

- After reaction and phase separation, 2-bromothiophene is isolated by vacuum distillation at 45-47 °C under reduced pressure (1.73 kPa).

Step 2: Formation of 2-Thiophene Ethanol via Grignard Reaction

- 2-Bromothiophene reacts with magnesium chips in anhydrous solvents, typically a 1:1 mixture of toluene and tetrahydrofuran (THF), to form the Grignard reagent.

- Subsequently, ethylene oxide (oxyethane) is added at low temperature (~9 °C) to yield 2-thiophene ethanol.

- The reaction mixture is acidified to pH < 1 with dilute sulfuric acid, antioxidants are added, and the product is isolated by vacuum distillation at 109 °C under 1.73 kPa.

Step 3: Conversion to 2-(2-Thienyl)aniline via Ammonolysis

- 2-Thiophene ethanol is reacted with benzene sulfonyl chloride in the presence of phase-transfer catalysts such as tetrabutylammonium chloride or tetradecyl trimethyl ammonium chloride.

- The reaction is conducted at low temperatures (0-20 °C) with slow addition of liquid sodium hydroxide.

- The intermediate sulfonate is then subjected to ammonolysis by treatment with liquefied ammonia and methyl alcohol under pressure (0.5-1.5 MPa) and moderate temperature (20-60 °C).

- After ammonolysis, methyl alcohol is distilled off, and the pH is adjusted to acidic conditions (pH 1-2) with dilute sulfuric acid.

- The final this compound product is purified by organic solvent extraction and vacuum distillation, typically collected at 99-101 °C under 2.24 kPa.

Reaction Conditions Summary Table

| Step | Reagents & Conditions | Temperature (°C) | Pressure (MPa) | Solvent(s) | Catalyst/Notes |

|---|---|---|---|---|---|

| Bromination | Thiophene + brominating agent (NBS, Br2, etc.) | -10 to 10 | Atmospheric | Glacial acetic acid, toluene, etc. | Molar ratio thiophene:brominating agent = 1:2-3 |

| Grignard Reaction | 2-Bromothiophene + Mg + ethylene oxide | ~9 | Atmospheric | Toluene/THF (1:1) | Mg:2-bromothiophene = 1:1.35 |

| Ammonolysis & Final Step | 2-Thiophene ethanol + benzene sulfonyl chloride + NH3 + MeOH | 20-60 | 0.5-1.5 | Acetonitrile, methyl alcohol | Phase transfer catalyst (2% wt), ammonolysis pressure 0.6 MPa |

Yields and Purity

- The overall yield of this compound can reach up to 85%, with product purity around 99.3% as confirmed by ^1H NMR and other analytical methods.

This method is noted for its simplicity, cost-effectiveness, and suitability for industrial scale-up, addressing prior art deficiencies by providing a robust synthetic route.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Data

- The bromination step is optimized by controlling temperature and brominating agent equivalents to minimize polybromination and maximize 2-bromothiophene yield.

- Grignard reaction parameters such as solvent ratio (toluene:THF 1:1), magnesium excess, and ethylene oxide amount are critical for high conversion to 2-thiophene ethanol.

- Phase-transfer catalysts improve the sulfonylation step efficiency; tetrabutylammonium chloride at 2% weight relative to 2-thiophene ethanol is optimal.

- Ammonolysis conditions (temperature 30 °C, pressure 0.6 MPa) provide high conversion with minimal side products.

- Methyl alcohol is used both as solvent and reactant in ammonolysis and can be recovered and recycled, enhancing sustainability.

- Final purification by vacuum distillation under reduced pressure yields high purity this compound suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Thienyl)aniline undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Aniline derivatives.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-(2-Thienyl)aniline is in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. Recent studies have demonstrated that this compound can be effectively synthesized using micellar conditions, which offer several advantages over traditional methods:

- High Yield and Efficiency : The reaction conditions allow for yields up to 98% with significantly reduced reaction times (as short as 15 minutes) at room temperature without the need for inert atmospheres .

- Versatility : This compound can react with various boronic acids, leading to the formation of diverse thienyl-aniline derivatives. For instance, reactions involving 2-bromoaniline and thienyl boronic acids yielded excellent results with isolated yields ranging from 81% to 94% .

Polymer Science

Polymerization Studies

Research has indicated that this compound can serve as a monomer in the synthesis of novel polymers. These polymers exhibit interesting thermal and optical properties, which are crucial for applications in electronic devices:

- Optical Properties : The incorporation of thienyl units into polymer structures enhances their light absorption capabilities, making them suitable for photovoltaic applications .

- Thermal Stability : Polymers derived from thienyl-anilines demonstrate improved thermal stability compared to their non-thiophene counterparts, which is advantageous for high-temperature applications in electronics .

Electronic Materials

Potential Applications in Electronics

The unique electronic properties of this compound make it a candidate for use in advanced electronic materials:

- Conductive Polymers : The compound's ability to form conductive polymers opens avenues for its use in organic semiconductors and flexible electronic devices.

- Donor-Acceptor Systems : As part of donor-acceptor architectures, derivatives of this compound can enhance charge transfer processes, which are vital for improving the efficiency of organic solar cells .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Synthetic Organic Chemistry | Suzuki-Miyaura Coupling | High yield, fast reaction times |

| Polymer Science | Monomer for novel polymers | Enhanced optical and thermal properties |

| Electronic Materials | Conductive polymers and donor-acceptor systems | Improved charge transfer efficiency |

Mécanisme D'action

The mechanism of action of 2-(2-Thienyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the aniline moiety can form hydrogen bonds with biological molecules, further modulating their activity .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-(2-Thienyl)aniline | C₁₀H₉NS | 175.25 | Thiophene at C-2; electron-rich sulfur atom |

| 2-(Phenylethynyl)aniline | C₁₄H₁₁N | 193.25 | Extended conjugation via ethynyl linkage |

| 2-(Benzothiazol-2-yl)aniline | C₁₃H₁₀N₂S | 234.30 | Benzothiazole ring; rigid, planar structure |

| 2-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]aniline | C₁₁H₈N₃OS | 246.27 | Oxadiazole ring; electron-deficient heterocycle |

| N-(2-(Thiophen-2-yl)ethyl)aniline | C₁₂H₁₃NS | 203.31 | Ethyl linker; increased flexibility |

Key Observations :

- Electron Effects : The thienyl group in this compound enhances electron density compared to benzothiazole or oxadiazole derivatives, which are electron-withdrawing .

- Conjugation : 2-(Phenylethynyl)aniline’s ethynyl spacer extends π-conjugation, making it suitable for optoelectronic applications, unlike the shorter thienyl-aniline linkage .

Key Findings :

- Anticancer Potential: this compound derivatives, such as triazinones, show cytotoxicity against breast and lung cancer cells . In contrast, benzothiazole analogs may target kinases but lack direct anticancer data .

- Regulatory Issues: N-(2-(Thiophen-2-yl)ethyl)aniline is flagged in controlled substance manuals due to its role in synthesizing opioids, unlike non-alkylated analogs .

Table 3: Comparative Material Properties

Key Insights :

- Fluorescence : Oxadiazole-thienyl hybrids exhibit higher quantum yields due to synergistic electron effects, making them superior for imaging applications .

Activité Biologique

2-(2-Thienyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

This compound is an aniline derivative with a thienyl substituent that can interact with various enzymes and proteins. One notable interaction is with phenylalanine hydroxylase, an enzyme crucial for the metabolism of phenylalanine. Inhibiting this enzyme could have implications for metabolic disorders related to phenylalanine accumulation.

| Property | Description |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 177.25 g/mol |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane |

| pKa | Not well-characterized; further studies needed |

Cellular Effects

Aniline derivatives, including this compound, have been shown to influence various cellular processes. Research indicates that they can affect cell signaling pathways and gene expression, potentially leading to alterations in cellular metabolism. The specific effects of this compound on different cell types remain to be fully elucidated.

Molecular Mechanisms

The biological activity of this compound may be attributed to its ability to bind with biomolecules, thereby inhibiting or activating specific enzymes. This binding can lead to changes in gene expression and metabolic pathways. The precise molecular mechanisms are still under investigation, but preliminary studies suggest that the compound may act through similar pathways as other aniline derivatives.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of thienyl-anilines for their biological activities:

- Anti-Tubulin Activity : A study highlighted that certain aniline derivatives exhibit anti-tubulin effects, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) indicates that modifications in the thienyl ring can enhance biological activity .

- Synthesis of Analogues : Researchers have synthesized various analogues of this compound to explore their biological properties. One study demonstrated that substituents on the thienyl group significantly influenced the anti-cancer activity of these compounds .

Table 2: Summary of Biological Activities from Recent Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.